

# physicochemical properties of 5-Fluoro-3-methylbenzo[b]thiophene

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## Compound of Interest

Compound Name: 5-Fluoro-3-methylbenzo[b]thiophene

Cat. No.: B097868

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## An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methylbenzo[b]thiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive template for drug design. The strategic introduction of substituents can profoundly modulate the physicochemical and pharmacokinetic properties of the parent molecule. This guide focuses on **5-Fluoro-3-methylbenzo[b]thiophene**, a derivative featuring two key substitutions: a methyl group at the 3-position and a fluorine atom at the 5-position.

The methyl group can enhance binding affinity through hydrophobic interactions and influence metabolic stability. Fluorine, a bioisostere of hydrogen, is a cornerstone of modern drug design. Its high electronegativity and small size can alter local electronic properties, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity without a significant steric penalty. Understanding the fundamental physicochemical properties of **5-Fluoro-3-methylbenzo[b]thiophene** is therefore a critical first step in evaluating its potential as a

building block for novel therapeutics. This document provides a comprehensive overview of these properties, grounded in both available data and established analytical methodologies.

## Molecular Structure and Key Features

**5-Fluoro-3-methylbenzo[b]thiophene** possesses a bicyclic structure where a thiophene ring is fused to a benzene ring. The electronic nature of this system is significantly influenced by its substituents.

- **3-Methyl Group:** This electron-donating group increases the electron density of the thiophene ring, potentially influencing the molecule's reactivity and interaction with biological targets.
- **5-Fluoro Group:** Located on the benzene ring, the highly electronegative fluorine atom acts as a weak electron-withdrawing group via induction, while also contributing weak electron-donating effects through resonance. This substitution is critical for modulating properties like lipophilicity and metabolic fate.
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